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Compound of Interest

Compound Name:
(R)-(-)-2,2-Dimethylcyclopropane-

1-carboxamide

Cat. No.: B109103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to

enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.

This rigid, three-membered ring can lock a molecule into a bioactive conformation, thereby

improving its binding affinity and selectivity for its intended target. However, understanding the

cross-reactivity profile of these compounds is paramount to ensuring their safety and efficacy.

This guide provides a comparative analysis of the cross-reactivity of three prominent

cyclopropane-containing drugs: PF-06463922 (Lorlatinib), Nirmatrelvir, and Grazoprevir,

supported by available experimental data and detailed methodologies.

Comparative Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of the

selected cyclopropane-based compounds against various off-targets.

PF-06463922 (Lorlatinib): A Kinase Inhibitor
PF-06463922 is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma

Kinase (ALK) and ROS1 tyrosine kinases. Its selectivity has been extensively profiled against a

broad panel of kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b109103?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 / Ki (nM) Target Class Primary/Off-Target

ROS1 <0.025 (Ki) Tyrosine Kinase Primary

ALK <0.07 (Ki) Tyrosine Kinase Primary

PTK2 (FAK) 1.1 Tyrosine Kinase Off-Target

Other 12 Tyrosine

Kinases

>75% inhibition @

1µM
Tyrosine Kinase Off-Target

Data sourced from in vitro kinase assays.[1][2]

A screening of PF-06463922 against a panel of 206 recombinant kinases at a concentration of

1 µM revealed that, in addition to ALK and ROS1, 13 other tyrosine kinases were inhibited by

more than 75%.[1][2] Subsequent competition binding assays determined the IC50 values for

these off-targets, with PTK2 (FAK) being one of the most potently inhibited off-targets.[1]

Despite this, PF-06463922 demonstrates a high degree of selectivity for ALK and ROS1.[2]

Nirmatrelvir: A Protease Inhibitor
Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme

for viral replication. Its selectivity profile indicates a low potential for off-target effects.

Target IC50 (nM) Target Class Primary/Off-Target

SARS-CoV-2 Mpro 4 Cysteine Protease Primary

Cathepsin K 231 Cysteine Protease Off-Target

Host and HIV

Proteases
>100,000 Various Proteases Off-Target

Data sourced from in vitro enzyme inhibition assays.[3][4]

Preclinical evaluations have shown that Nirmatrelvir has a promising off-target selectivity

profile, with no significant interference observed against a wide array of G protein-coupled

receptors, kinases, and transporters.[3] When tested against host and HIV proteases, the IC50

values were all above 100 µM, indicating a low likelihood of off-target inhibition.[3] A more
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specific screening against a panel of cysteine proteases revealed submicromolar activity

against Cathepsin K.[4]

Grazoprevir: A Hepatitis C Virus (HCV) Protease Inhibitor
Grazoprevir is an inhibitor of the HCV NS3/4A protease, essential for viral replication. While

extensive cross-reactivity data against a broad panel of human proteases is not readily

available in the public domain, its mechanism of action and available data suggest high

selectivity for its viral target. It is a potent, pan-genotype inhibitor of the HCV NS3/4A protease.

[5]

Target EC50 (nM) Target Class Primary/Off-Target

HCV GT1a NS3/4A 0.4 Serine Protease Primary

HCV GT1b NS3/4A 0.2 Serine Protease Primary

HCV GT2a NS3/4A 0.3 Serine Protease Primary

HCV GT3a NS3/4A 3.5 Serine Protease Primary

HCV GT4a NS3/4A 0.5 Serine Protease Primary

Data sourced from replicon-based cellular assays.

Grazoprevir's high potency is maintained against a majority of NS3 resistance-associated

amino acid substitutions.[5] Its development focused on targeting the specific viral protease,

and the lack of reported significant off-target effects in clinical use suggests a favorable

selectivity profile.

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the

cross-reactivity of small molecule inhibitors.

In Vitro Kinase/Protease Inhibition Assay (Biochemical
Assay)
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This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified kinase or protease.

Materials:

Purified recombinant enzyme (e.g., ALK, Mpro)

Specific peptide or protein substrate

Test compound (e.g., PF-06463922, Nirmatrelvir)

ATP (for kinase assays)

Assay buffer (specific to the enzyme)

Detection reagent (e.g., fluorescently labeled antibody, luminescence-based ATP detection

reagent)

Microplates (e.g., 384-well)

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In the wells of a microplate, add the enzyme, the specific substrate, and the assay buffer.

Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a

positive control inhibitor.

For kinase assays, initiate the reaction by adding a solution of ATP. For protease assays,

the reaction may be initiated by the addition of the substrate.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60

minutes).

Stop the reaction (e.g., by adding a stop solution containing EDTA for kinase assays).
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Add the detection reagent to quantify the amount of product formed or substrate

consumed.

Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Radioligand Competitive Binding Assay
This assay measures the affinity of a test compound for a target receptor by its ability to

compete with a radiolabeled ligand that has a known high affinity for the same binding site.

Materials:

Cell membranes or purified receptors expressing the target of interest.

Radiolabeled ligand (e.g., [3H]-labeled or [125I]-labeled) specific for the target.

Unlabeled test compound.

Assay buffer.

96-well filter plates with glass fiber filters.

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Prepare serial dilutions of the unlabeled test compound.

In a 96-well plate, add the cell membranes/receptors, the radiolabeled ligand at a fixed

concentration (typically at or below its Kd), and the diluted test compound.
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To determine non-specific binding, include wells with a high concentration of a known

unlabeled ligand. For total binding, include wells with only the radiolabeled ligand and

membranes.

Incubate the plate to allow the binding to reach equilibrium.

Terminate the binding reaction by rapid vacuum filtration through the filter plates. This

separates the bound radioligand from the free radioligand.

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Dry the filter plates and add scintillation fluid to each well.

Quantify the radioactivity in each well using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value of the test compound and subsequently calculate the inhibition

constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound in a cellular

environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

Intact cells or cell lysate.

Test compound.

Phosphate-buffered saline (PBS).

Lysis buffer with protease inhibitors.

Equipment for heating samples (e.g., PCR thermocycler).

Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).
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Procedure:

Treat intact cells or cell lysate with the test compound at various concentrations or a

vehicle control.

Heat the samples across a range of temperatures to induce protein denaturation and

aggregation.

Cool the samples and lyse the cells (if using intact cells) to separate the soluble protein

fraction from the aggregated protein fraction by centrifugation.

Collect the supernatant containing the soluble proteins.

Quantify the amount of the target protein remaining in the soluble fraction using methods

like Western blotting or ELISA.

Generate a melting curve by plotting the amount of soluble target protein as a function of

temperature. A shift in the melting curve to a higher temperature in the presence of the

compound indicates target engagement and stabilization.

Alternatively, an isothermal dose-response format can be used where samples are heated

at a single, optimized temperature with varying compound concentrations to determine the

EC50 for target engagement.

Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of the ALK receptor

tyrosine kinase, which is a primary target of PF-06463922. Constitutive activation of ALK

through mutations or fusion events leads to the activation of these pathways, promoting cell

proliferation, survival, and differentiation.
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Caption: Simplified ALK signaling pathways and the inhibitory action of PF-06463922.
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Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a typical workflow for assessing the cross-reactivity of a lead

compound against a panel of off-targets.
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Caption: A generalized workflow for determining the cross-reactivity profile of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

